1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

Description

Contextualization within Nitrogen-Rich Heterocyclic Compounds

Nitrogen-rich heterocyclic compounds are a major class of organic molecules that feature a ring structure containing at least one nitrogen atom and have a high nitrogen-to-carbon ratio. nih.govrsc.org These compounds are foundational to numerous natural products, pharmaceuticals, and advanced materials. researchgate.netrsc.org The prevalence of nitrogen atoms in their structure often imparts unique chemical characteristics, including high heats of formation and the ability to release large amounts of energy upon decomposition, primarily yielding nitrogen gas (N₂). nih.gov

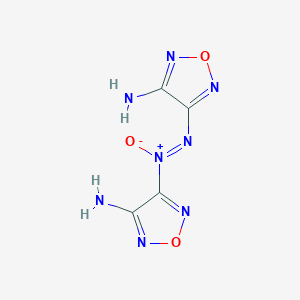

The main structural frameworks for these compounds include azole rings (such as pyrazole, triazole, tetrazole, and oxadiazole) and azine rings. nih.gov The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a key building block in the synthesis of high-performance energetic materials. aip.orgnih.gov The compound 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- is a prime example, consisting of two amino-substituted furazan rings joined by an azoxy (-N=N(O)-) group. This structure places it firmly within the family of nitrogen-rich heterocyclic compounds, specifically as a derivative of the furazan series.

Significance in Advanced Material Science Research

In the realm of advanced materials science, 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- (DAAF) has garnered significant attention as a high-performance energetic material. aip.orgnih.gov Research into this compound is driven by the demand for insensitive high explosives (IHEs), which are materials that are highly stable and resistant to accidental detonation from stimuli such as impact, friction, or heat, yet possess powerful explosive performance. acs.org

DAAF exhibits a combination of desirable properties for an IHE, including good thermal stability, high density, and a low sensitivity to mechanical stimuli. acs.orgenergetic-materials.org.cn Studies have extensively investigated its synthesis, physical properties, and explosive performance. acs.org The decomposition of DAAF has been a subject of both experimental and theoretical studies to understand its stability and energy release mechanisms, with nitric oxide (NO) identified as a primary initial decomposition product. aip.orgnih.gov Its performance characteristics, such as detonation velocity and pressure, position it as a material of interest for various applications where safety and stability are paramount. The main impurity produced during its synthesis is 3,3′-diamino-4,4′-azofurazan (DAAzF), which can affect the thermal stability of the final material. energetic-materials.org.cn

Chemical and Physical Properties of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

| Property | Value |

| IUPAC Name | (4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium nih.gov |

| Molecular Formula | C₄H₄N₈O₃ nih.gov |

| Molecular Weight | 212.13 g/mol nih.govchemicalbook.com |

| CAS Number | 78644-89-0 nih.govchemicalbook.com |

| Appearance | Solid |

| Melting Point | 261-262 °C chemicalbook.com |

| Density | 1.82 g/cm³ chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)imino]-oxidoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N8O3/c5-1-3(10-14-8-1)7-12(13)4-2(6)9-15-11-4/h(H2,5,8)(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKYRJUTZOXSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1N=[N+](C2=NON=C2N)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336450 | |

| Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78644-89-0 | |

| Record name | 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1,2,5 Oxadiazol 3 Amine, 4,4 Azoxybis

Mechanistic Pathways of Amino and Azoxy Group Reactivity

The reactivity of the amino and azoxy functionalities in 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- is central to its chemical transformations. These groups can undergo a variety of reactions, influenced by the electronic nature of the furazan (B8792606) rings.

The amino groups attached to the 1,2,5-oxadiazole rings are expected to exhibit nucleophilic character, typical of aromatic amines. However, the electron-withdrawing nature of the furazan ring may modulate this reactivity. Potential reactions involving the amino group include:

Diazotization: In the presence of a nitrous acid source, the amino groups can be converted to diazonium salts. These intermediates are versatile and can subsequently undergo a range of substitution reactions, allowing for the introduction of various other functional groups. For instance, diazotization of aminofurazans has been employed as a method to prepare furazanyldiazonium salts.

Acylation and Alkylation: The amino groups can react with acylating or alkylating agents to form amide or alkylamino derivatives, respectively. These reactions would proceed through standard nucleophilic addition-elimination pathways.

Oxidation: Oxidation of the amino groups could lead to the formation of nitroso or nitro derivatives, or potentially to coupling reactions. The specific products would depend on the oxidizing agent and reaction conditions.

The azoxy group serves as a bridge between the two aminofurazan moieties and has its own distinct reactivity patterns. Azoxy compounds are known to be 1,3-dipoles and can participate in cycloaddition reactions. nih.gov Other notable reactions include:

Reduction: The azoxy group can be reduced to the corresponding azo compound. This transformation can be achieved using various reducing agents, including electrochemical methods. nih.gov

Wallach Rearrangement: In the presence of strong acids, azoxyarenes can undergo the Wallach rearrangement to form hydroxyazo compounds. nih.gov While this is a characteristic reaction for aromatic azoxy compounds, its applicability to this heterocyclic system would need experimental verification.

Photochemical Reactions: Under UV irradiation, azoxy compounds can undergo isomerization from the trans to the cis isomer, and potentially oxygen migration between the two nitrogen atoms. nih.gov

Ring-Opening and Rearrangement Processes

The 1,2,5-oxadiazole ring, while aromatic, possesses inherent strain and can undergo ring-opening and rearrangement reactions under certain conditions. The presence of amino and azoxy substituents will influence the facility of these transformations.

The thermal decomposition of furazan in the gas phase is understood to proceed via a biradical mechanism involving the cleavage of the N-O and C-C bonds. researchgate.net For substituted furazans, the decomposition pathway can be more complex. Theoretical studies on 3,3'-dinitro-4,4'-azoxyfurazan suggest that the initial step in its thermal decomposition is the cleavage of the C–N bond connecting the furazan ring to the azoxy group. researchgate.net A similar initiation step could be plausible for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-.

Furoxans (1,2,5-oxadiazole N-oxides), which are structurally related to furazans, are known to undergo ring cleavage relatively easily when treated with nucleophiles or electrophiles. researchgate.net This reactivity is attributed to the inherent strain in the furoxan ring. While the furazan ring in the target molecule is more stable than a furoxan ring, ring-opening can still be induced, particularly under energetic conditions.

Studies on the photoreactions of benzofurazan (B1196253) N-oxides have shown that they can rearrange to form 1H-azepine-2,7-diones upon irradiation. nih.gov While this involves a fused ring system, it highlights the potential for photo-induced rearrangements in furazan-containing molecules.

Stability and Decomposition Kinetics under Varied Conditions

The stability of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- is a critical parameter, particularly given that many furazan-based compounds are investigated as energetic materials. Its decomposition is likely to be an exothermic process, releasing significant energy.

Thermal analysis of 3,3′-diamino-4,4′-azoxyfurazan (DAAF), a closely related compound, shows that it is stable up to 230°C. aip.org The thermal decomposition of DAAF is suggested to involve the simultaneous cleavage of the furazan rings and the azoxy group, with major decomposition products including H₂O, NH₂CN, NH₃, and HCN. aip.org

Studies on (dinitropyrazolyl)azoxyfurazanes have indicated that the initial stage of decomposition is the cleavage of the bond between the N(O) atom of the azoxy group and the furazan ring. researchgate.net This initial step can occur with little to no heat release, making its detection by standard differential scanning calorimetry (DSC) challenging. researchgate.net

The table below presents thermal stability data for some related azoxyfurazan compounds, providing a comparative context for the expected stability of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-.

| Compound Name | Onset Decomposition Temperature (°C) | Reference |

| 3,3′-diamino-4,4′-azoxyfurazan (DAAF) | ~230 | aip.org |

| [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]aminofurazan | 200 (melts with decomposition) | nih.gov |

| [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]nitrofurazan | 228 | nih.gov |

| [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]azofurazan | 184 | nih.gov |

This interactive table provides a summary of the onset decomposition temperatures for various azoxyfurazan derivatives.

The kinetics of decomposition for such complex molecules are often not straightforward and may not follow simple rate laws. The decomposition of (dinitropyrazolyl)azoxyfurazanes, for instance, is noted to be complex. researchgate.net The presence of amino groups can also influence the decomposition pathway, potentially through autocatalytic mechanisms.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy has proven to be an indispensable tool for confirming the molecular structure of DAAF. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

The proton NMR spectrum of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The spectrum is characterized by the presence of two distinct singlets at δ 6.65 ppm and δ 6.93 ppm. nih.gov These signals are attributed to the protons of the two amino (-NH₂) groups. The appearance of two separate signals for the amino protons suggests that they are in slightly different chemical environments, which could be due to restricted rotation around the C-N bond or intermolecular hydrogen bonding effects in solution.

Interactive Data Table: ¹H NMR Spectroscopic Data for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

| 6.65 | Singlet | 2H | Amino Protons (-NH₂) |

| 6.93 | Singlet | 2H | Amino Protons (-NH₂) |

The carbon-13 NMR spectrum, also obtained in DMSO-d6, reveals four distinct resonance signals, confirming the presence of four unique carbon environments in the molecule. The chemical shifts are observed at δ 148.3, 151.2, 152.6, and 153.9 ppm. nih.gov These signals correspond to the four carbon atoms of the two 1,2,5-oxadiazole rings. The differing chemical shifts indicate that the two rings are not chemically equivalent, a consequence of the asymmetrically substituted azoxy bridge connecting them.

Interactive Data Table: ¹³C NMR Spectroscopic Data for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-

| Chemical Shift (δ) ppm | Assignment |

| 148.3 | C (1,2,5-oxadiazole ring) |

| 151.2 | C (1,2,5-oxadiazole ring) |

| 152.6 | C (1,2,5-oxadiazole ring) |

| 153.9 | C (1,2,5-oxadiazole ring) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- has been performed, and the resulting spectrum confirms the presence of the key functional groups. Although a detailed list of all absorption bands is not consistently reported across the literature, studies have confirmed that the Fourier transform infrared (FTIR) spectrum is consistent with the proposed molecular structure. nih.govmaastrichtuniversity.nl The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, C=N and N-O stretching of the oxadiazole rings, and the N=N stretching of the azoxy group.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The compound crystallizes in the monoclinic space group P2₁/c. dl.ac.uk At room temperature, the unit cell contains two molecules (Z = 2), and there is a noted disorder in the position of the oxygen atom of the azoxy group. dl.ac.uk This crystallographic information is archived in the Cambridge Structural Database (CSD) under the refcode KANQAR . acs.orgdl.ac.uk Upon cooling or under modest compression, this disorder is reduced, leading to a doubling of the unit cell along the a-axis, with four molecules per unit cell (Z = 4), and this structure is referenced in the CSD as KANQAR01 . acs.orgdl.ac.uk

Interactive Data Table: Crystallographic Data for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- (DAAF) at Room Temperature

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 2 |

| Density (calculated) | ~1.745 g/cm³ |

| CSD Refcode | KANQAR |

Mass Spectrometry in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This method is crucial for determining the precise molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis-, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular formula, C₄H₄N₈O₃. The experimentally determined monoisotopic mass is compared against the theoretical value to validate the compound's identity with high accuracy. The theoretical monoisotopic mass is calculated to be 212.04063602 Da. nih.gov The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ would be expected to appear at an m/z value corresponding to this mass.

While specific experimental fragmentation data for this exact molecule is not widely published, the fragmentation pattern can be predicted based on the known behavior of related 1,2,5-oxadiazole and azoxy compounds. researchgate.net Upon ionization, the molecule is expected to break apart in a characteristic manner. Key fragmentation pathways would likely involve the cleavage of the central azoxy bridge (-N=N(O)-) and the decomposition of the 1,2,5-oxadiazole (furazan) rings. The study of these fragment ions helps to piece together the structural puzzle, confirming the connectivity of the atoms within the molecule.

Table 1: Mass Spectrometry Data for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- An interactive data table is available below.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₈O₃ | nih.gov |

| Molecular Weight | 212.13 g/mol | nih.gov |

| Monoisotopic Mass | 212.04063602 Da | nih.gov |

| Predicted Key Fragmentation | Cleavage of the azoxy bridge | General MS Principles |

| Predicted Key Fragmentation | Fission of the oxadiazole rings | researchgate.netresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity.

The molecular formula of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- is C₄H₄N₈O₃. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon, hydrogen, nitrogen, and oxygen. An experimental analysis of a pure sample of the compound is expected to yield percentage values that closely match these theoretical calculations, typically within a ±0.4% margin of error, which is the standard for confirming the identity and purity of a substance. For instance, elemental analysis has been used to confirm the purity of other complex oxadiazole derivatives. nih.gov

Table 2: Theoretical Elemental Composition of 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- An interactive data table is available below.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 22.65 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.90 |

| Nitrogen | N | 14.007 | 8 | 112.056 | 52.82 |

| Oxygen | O | 15.999 | 3 | 47.997 | 22.63 |

| Total | 212.129 | 100.00 |

Compound Index

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in computational chemistry for predicting the electronic structure and energetic properties of molecules.

Reaction Pathway Modeling and Transition State Analysis

This area of computational chemistry focuses on the mechanisms of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

MD simulations can be used to explore the different spatial arrangements, or conformations, that a molecule can adopt by rotating around its single bonds. This is particularly relevant for understanding the flexibility of the molecule. Furthermore, MD simulations can model how multiple molecules interact with each other in a condensed phase (liquid or solid). This allows for the study of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which influence the bulk properties of a material.

Research on Derivatives and Analogs of 1,2,5 Oxadiazol 3 Amine, 4,4 Azoxybis

Exploration of Polyfurazan and Furoxan Frameworks

The 1,2,5-oxadiazole ring, known as furazan (B8792606), and its N-oxide counterpart, furoxan, are crucial building blocks in the synthesis of energetic materials. researchgate.netnih.gov These five-membered heterocyclic rings are nitrogen-rich and possess high positive enthalpies of formation, which are desirable characteristics for HEDMs. nih.govfrontiersin.org Polyfurazan and polyfuroxan frameworks, which consist of multiple furazan or furoxan rings linked together, are of significant interest because they generally exhibit superior energetic performance and higher densities compared to other nitrogen-rich heterocycles. researchgate.net

The construction of these frameworks involves various synthetic strategies. Key intermediates often include cyano- and amino-substituted furazans and furoxans, which allow for diverse chemical transformations. frontiersin.orgnih.gov These building blocks can be linked through different bridging groups, such as azo (-N=N-), azoxy (-N=N(O)-), ether (-O-), or methylene (B1212753) (-CH2-), to create larger, more complex molecules. nih.gov The choice of linker and the arrangement of the heterocyclic rings significantly influence the final properties of the material. For instance, tandem furoxan structures, where furoxan rings are directly connected, have been shown to effectively increase the density and detonation velocity of the resulting compounds. nih.gov Fused-ring systems, such as furazanopyrimidines, are also synthesized to create compact, high-energy structures. nih.gov

The exploration of these frameworks is not limited to simple chains. Researchers also construct hybrid systems by combining furazan or furoxan rings with other energetic heterocycles like tetrazoles or isofurazans (1,2,4-oxadiazoles). frontiersin.orgnih.gov This hybridization aims to balance energetic performance with sensitivity, as different rings contribute unique properties to the final molecule. frontiersin.orgnih.gov

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of derivatives based on the 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- scaffold are heavily influenced by the nature of the substituent groups attached to the furazan or furoxan rings. The inherent electron-withdrawing nature of the 1,2,5-oxadiazole ring makes amino-substituted derivatives, like the parent compound, very weak nucleophiles. nih.gov

Introducing different functional groups can modulate the electronic properties and, consequently, the stability of the molecule. For example, computational studies on double furazan-based and furoxan-based compounds have shown that furoxan derivatives are generally less stable than their furazan counterparts. researchgate.net This is attributed to the N-O bond in the furoxan ring, which is considered more fragile. researchgate.net

The type of linkage between the rings also plays a critical role. Studies comparing different linkages have demonstrated a stability order where azo (-N=N-) linked compounds are more stable than azoxy (-N=N(O)-) linked ones, which are in turn more stable than hydrazine (B178648) (-NH-NH-) linked compounds. researchgate.net Furthermore, the introduction of other heterocyclic rings as substituents, such as tetrazole or triazole, significantly impacts the compound's properties, often enhancing detonation velocities and pressures. researchgate.net The electronic effects of substituents can also steer photochemical reactions, opening different transformation pathways upon UV exposure. nih.gov

Design Principles for Enhanced Material Properties

The design of new materials derived from 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- is guided by several key principles aimed at optimizing the balance between energetic performance and safety. A primary goal is to create compounds with high density, high detonation velocity, and low sensitivity to external stimuli like impact and friction.

Another principle involves the strategic combination of different heterocyclic frameworks. Hybridizing furazan rings with other stable, nitrogen-rich heterocycles like 1,2,4-oxadiazole (B8745197) or tetrazole is an effective method. nih.govnih.gov The 1,2,4-oxadiazole ring, while less energetic than furazan, can improve the thermal stability and reduce the sensitivity of the final compound. Tetrazoles are particularly favored due to their high nitrogen content and large positive enthalpy of formation, which boosts energetic performance. nih.govnih.gov

Computational chemistry and data-driven design have become essential tools in this field. Methods like Density Functional Theory (DFT) are used to predict the properties of novel compounds before synthesis, allowing for a more rational and efficient design process. researchgate.net These computational models help in evaluating parameters like heat of formation, density, and detonation properties, guiding chemists toward the most promising molecular architectures. researchgate.net

Below is a table comparing the calculated properties of various energetic compounds based on furazan and furoxan frameworks, illustrating the impact of different substituents and linkages.

| Compound ID | Linkage Type | End Group | Calculated Density (g/cm³) | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) |

| A3 | -N=N(O)- | Tetrazole | 1.99 | 9670 | 43.7 |

| B4 | -N=N- | 1,2,3,4-Tetrazine | 1.91 | 9630 | 42.1 |

| D3 | -N=N(O)- | Tetrazole | 1.94 | 9360 | 39.8 |

| E3 | -N=N- | Tetrazole | 1.96 | 9680 | 43.2 |

| F3 | -NH-NH- | Tetrazole | 1.94 | 9340 | 39.9 |

This table is generated based on data from computational studies for illustrative purposes. researchgate.net

Homologation and Oligomerization Studies

Homologation and oligomerization represent an advanced strategy to create high-molecular-weight energetic materials based on the 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- scaffold. This approach involves the systematic linking of monomeric furazan or furoxan units to form oligomers and polymers. nih.gov These larger molecules can serve as energetic binders or plasticizers in propellant and explosive formulations. nih.gov

The synthesis of energetic polymers incorporating the furazan subunit is an area of active research, though methods are still developing. nih.gov One effective technique is the copper-free, thermally promoted azide-alkyne cycloaddition reaction. This method allows for the creation of polymers containing both furazan and 1,2,3-triazole rings without the need for catalysts that might be incompatible with energetic materials. nih.gov

Various synthetic pathways are explored to connect the furazan building blocks. These include forming bridges through azo or azoxy groups, as seen in the parent compound, or using other linkers to build longer chains. frontiersin.org For example, dimerization and cyclization of chlorooxime intermediates derived from 3,4-dicyanofuroxan (B3048591) can lead to tandem furoxan frameworks, effectively creating a furazan dimer. nih.gov Stepwise coupling reactions can also be employed to build oligomers unit by unit, allowing for precise control over the final structure.

The resulting oligomeric and polymeric materials often exhibit desirable properties, such as high thermal stability and density, making them promising candidates for the next generation of HEDMs. researchgate.netnih.gov

Applications in High Energy Density Materials Research

Fundamental Research into Insensitive Energetic Materials

DAAF has been a focal point in the fundamental research aimed at developing insensitive high explosives. sci-hub.se A key area of this research is understanding the relationship between molecular structure and sensitivity to external stimuli such as impact, friction, and shock. sci-hub.seresearchgate.net DAAF is recognized for its remarkable insensitivity, particularly its low sensitivity to friction and impact, which is a critical safety feature for handling and storage of energetic materials. sci-hub.se

Studies have been conducted to understand the thermal decomposition behavior of DAAF to assess its stability. researchgate.netnih.gov The decomposition of DAAF and its model systems, diaminofurazan (DAF) and furazan (B8792606), has been investigated through both experimental and theoretical methods. nih.gov These studies provide insights into the initial steps of decomposition, which are crucial for predicting the stability and performance of the material. nih.gov The thermal stability of DAAF has been shown to be good, though it is less stable than its analogue 3,3′-diamino-4,4′-azofurazan (DAAzF). researchgate.net

The crystal structure of DAAF contributes to its insensitivity. The planar nature of the furazan rings allows for efficient molecular stacking, which can dissipate energy from mechanical insults, reducing the likelihood of initiation. sci-hub.se Research into the pressure-induced changes in DAAF has shown that it darkens and eventually becomes black at high pressures, indicating changes in its electronic structure under compression. sci-hub.se

A comparative overview of the properties of DAAF and a related compound, DAAzF, is presented in the table below.

| Property | 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | 3,3'-diamino-4,4'-azofurazan (DAAzF) |

| Molecular Formula | C4H4N8O3 | C4H4N8O2 |

| CAS Number | 78644-89-0 | Not specified |

| Thermal Explosion Temperature (5s delay) | 220°C | 375°C |

| Thermal Explosion Temperature (1000s delay) | 222.5°C | 279.5°C |

| Impact Sensitivity | Insensitive | Insensitive |

| Friction Sensitivity | Insensitive | Insensitive |

| Electrostatic Spark Sensitivity | Insensitive | Insensitive |

This table presents a comparison of the thermal stability and sensitivity of DAAF and DAAzF. researchgate.net

Exploration as Oxidizers and Secondary Explosives

DAAF has been extensively evaluated as a secondary explosive due to its favorable combination of performance and insensitivity. sci-hub.se While its crystal density is moderate, DAAF possesses a high positive heat of formation, which contributes to its superior performance when compared to the well-known insensitive explosive TATB (1,3,5-triamino-2,4,6-trinitrobenzene). sci-hub.sechemistry-chemists.com The energy output of DAAF has been measured in cylinder tests, demonstrating its potential as a powerful explosive. chemistry-chemists.com

One of the exceptional properties of DAAF is its exceptionally small critical diameter, which is the minimum diameter of a cylindrical charge that can sustain a steady detonation wave. sci-hub.se This characteristic, along with its good performance at low temperatures, distinguishes it from other insensitive explosives. sci-hub.se

The following table summarizes some of the key energetic properties of DAAF.

| Property | Value |

| Molecular Formula | C4H4N8O3 |

| Molecular Weight ( g/mol ) | 212.15 |

| Crystal Density (g/cm³) | 1.745 |

| Enthalpy of Formation (kJ/mol) | +444 |

| Decomposition Temperature (°C) | 248 |

| Impact Sensitivity (BAM) (J) | >50 |

| Friction Sensitivity (BAM) (N) | >360 |

This table provides key physical and energetic properties of DAAF. sci-hub.se

Role as Building Blocks in Advanced Energetic Formulations

The unique properties of DAAF make it an attractive building block for the development of advanced energetic formulations. sci-hub.se The furazan ring is a desirable moiety in energetic materials due to its high heat of formation, density, and tendency for a favorable oxygen balance. energetic-materials.org.cn The synthesis of DAAF is typically achieved through the oxidation of 3,4-diaminofurazan (B49099) (DAF), which is a crucial precursor for a range of furazan-based energetic materials. chemistry-chemists.com

The combination of good performance and low sensitivity in DAAF offers a valuable trade-off that is highly sought after in the design of new explosives and propellants. sci-hub.seenergetic-materials.org.cn Its characteristics suggest its potential use in formulations where reduced sensitivity is a primary requirement without a significant compromise in energy output. The ongoing research into furazan-based compounds continues to highlight the importance of molecules like DAAF in pushing the boundaries of energetic materials science. bit.edu.cn

Historical Perspective and Future Research Directions in 1,2,5 Oxadiazole Chemistry

Evolution of Synthetic Strategies for 1,2,5-Oxadiazoles

The synthesis of the 1,2,5-oxadiazole (furazan) ring is a cornerstone of developing advanced nitrogen-rich compounds. energetic-materials.org.cn Historically, the approaches have evolved from classical methods to more sophisticated and safer protocols, broadening the range of accessible functionalized derivatives.

The primary and most traditional methods for constructing the 1,2,5-oxadiazole ring include:

Dehydration of Dioximes: This is a foundational approach where α-dioximes (glyoximes) are cyclized through the removal of water. Early methods often employed harsh dehydrating agents like succinic anhydride (B1165640) or thionyl chloride at high temperatures. chemicalbook.com

Deoxygenation of 1,2,5-Oxadiazole-2-Oxides (Furoxans): Furoxans, which are often more readily synthesized, can be reduced to their corresponding furazan (B8792606) counterparts. chemicalbook.com This two-step process provides an alternative route to the furazan core.

Cycloaddition and Condensation Reactions: Various cycloaddition and condensation strategies have also been developed to form the heterocyclic ring. nih.goveurekaselect.com

Over the years, research has focused on developing milder, more efficient, and more versatile synthetic routes. The inherent energetic nature of many furazan derivatives necessitates synthetic conditions that avoid high temperatures, which can lead to decomposition. A significant advancement in this area is the use of 1,1'-Carbonyldiimidazole (CDI) at ambient temperatures to induce the formation of 3,4-disubstituted furazans from their corresponding bisoximes. organic-chemistry.org This method improves safety and is compatible with a wider range of functional groups. organic-chemistry.org The development of synthetic strategies often focuses on key intermediates, such as those with amino and cyano substitutions, which serve as versatile building blocks for more complex, nitrogen-rich energetic compounds. frontiersin.orgnih.gov

| Synthetic Method | Precursor | Typical Reagents | Key Advantages/Disadvantages |

| Dehydration of Dioximes | α-Dioximes (Glyoximes) | Thionyl chloride, Succinic anhydride, Heat | Classical method; can require harsh conditions. chemicalbook.com |

| Deoxygenation of Furoxans | 1,2,5-Oxadiazole-2-Oxides | Trialkylphosphites | Provides an alternative route; adds a step to the process. chemicalbook.com |

| CDI-Mediated Cyclization | Bisoximes | 1,1'-Carbonyldiimidazole (CDI) | Mild, ambient temperature conditions; improved safety and functional group compatibility. organic-chemistry.org |

| Ring Transformation | Other Heterocycles | Various | Allows for the conversion of other ring systems into the 1,2,5-oxadiazole structure. nih.goveurekaselect.com |

Emerging Trends in Azoxy Compound Research

Azoxy compounds, characterized by the -N=N(O)- functional group, have garnered significant interest, particularly for creating high-nitrogen energetic materials. science.gov The azoxy bridge, when used to link two heterocyclic rings like furazan, creates larger, densely packed molecules with high heats of formation and a favorable oxygen balance. A key trend is the development of efficient and clean oxidation methods to introduce the azoxy functionality. For instance, the use of Oxone (potassium peroxomonosulfate) has been shown to be an effective oxidizing agent for converting azo-furazans into azoxy-furazans, offering a straightforward and low-cost synthetic pathway. acs.org

A major push in modern chemical synthesis is toward "green" chemistry, and this extends to energetic materials. purdue.edu There is a growing trend to replace hazardous and toxic reagents, such as heavy-metal oxidants, with more environmentally benign alternatives. purdue.edu Synthetic organic electrochemistry is emerging as a powerful technique that uses the direct flow of electrons to drive chemical reactions, including amine oxidations to form azo and azoxy linkages. purdue.edu This approach is inherently cheaper and greener, as it avoids toxic waste streams and allows for unique reaction pathways that may be inaccessible through traditional methods. purdue.edu

Challenges and Opportunities in the Synthesis and Application of Advanced Azoxyfurazans

The development of advanced azoxyfurazans like DAAF is driven by the demand for high-performance energetic materials that surpass the capabilities of conventional explosives such as HMX or RDX. science.gov However, this pursuit is fraught with challenges.

Challenges:

Balancing Energy and Stability: A fundamental challenge in energetic materials science is managing the trade-off between high energy content and stability. Highly energetic molecules can be overly sensitive to stimuli like impact, friction, or heat, making them unsafe to handle. mdpi.com The synthesis of advanced azoxyfurazans requires precise molecular engineering to achieve high performance while maintaining acceptable sensitivity levels. acs.org

Synthetic Complexity: The synthesis of polycyclic and highly functionalized azoxyfurazans often involves multi-step processes with limited yields. youtube.com The presence of tautomers in furoxan precursors can complicate synthesis and reduce the stability of the target skeleton. energetic-materials.org.cn Scaling up these complex syntheses from laboratory to industrial production presents significant safety and cost hurdles. purdue.edu

Characterization: Thoroughly characterizing new energetic materials is critical. This involves not only confirming the chemical structure but also measuring key performance metrics like density, detonation velocity, and sensitivity, which requires specialized equipment and facilities. acs.org

Opportunities:

Superior Performance: Azoxyfurazans offer significant potential for creating next-generation energetic materials. The combination of the high-nitrogen furazan ring and the oxygen-rich azoxy bridge can lead to compounds with exceptionally high densities. For example, 3,3′-dinitroamino-4,4′-azoxyfurazan was reported to have a calculated crystal density of 2.02 g/cm³, one of the highest for N-oxide energetic compounds. acs.org Such high densities are strongly correlated with excellent detonation properties. acs.org

Molecular Design and Hybridization: There is a vast opportunity to design and synthesize novel compounds by strategically combining furazan units with other energetic moieties via azoxy linkages. frontiersin.org Computational chemistry and modeling are playing an increasingly important role in predicting the properties of new molecules before they are synthesized, guiding research efforts toward the most promising candidates. science.gov

Green Energetic Materials: The development of environmentally friendly synthesis routes, such as electrochemical methods, represents a significant opportunity. purdue.edu Furthermore, nitrogen-rich compounds like azoxyfurazans are appealing because their decomposition products are primarily environmentally benign nitrogen gas. frontiersin.org

Polycyclic Structures: Creating polycyclic energetic compounds that incorporate the furazan unit is a major focus area. energetic-materials.org.cn These rigid, compact structures can enhance thermal stability and detonation performance, offering a pathway to materials suitable for applications requiring high energy and low sensitivity. energetic-materials.org.cn

The continued exploration of synthetic methodologies and molecular design principles for azoxyfurazans holds the key to unlocking new classes of advanced energetic materials with tailored properties for a wide range of applications.

Q & A

Q. What are the optimized synthetic routes for 1,2,5-Oxadiazol-3-amine, 4,4'-azoxybis- (ANAZF), and how do reaction conditions influence yield?

ANAZF synthesis involves multi-step reactions, including cyclization and diazenyl coupling. Key methods include using ionic liquid solvents (e.g., MgSO₄ catalysis) and NaNH₂ in liquid ammonia for dehydrohalogenation. Yields vary with temperature: lower temperatures (-70°C to -60°C) improve selectivity but reduce throughput. For example, NaNH₂/NH₃(liq.) at -70°C yields 32–54%, while higher temperatures (-50°C) decrease yields due to side reactions . Optimization requires balancing stoichiometry, solvent polarity, and catalyst loading .

Q. Which characterization techniques are critical for confirming ANAZF’s structural integrity and purity?

Essential techniques include:

- 1H/13C NMR : To verify amine and azoxy group positions.

- FTIR : Identifies functional groups (e.g., N-H stretches at ~2940 cm⁻¹, C=N/C-O vibrations).

- HRMS : Confirms molecular mass (e.g., [M+H]+ ion analysis).

- Elemental Analysis : Validates C/H/N/O ratios (e.g., deviations >0.3% indicate impurities). Multi-method validation is necessary due to ANAZF’s sensitivity to moisture and thermal degradation .

Q. What safety protocols are recommended for handling ANAZF during synthesis?

ANAZF is shock- and heat-sensitive, requiring:

- PPE : Safety glasses, face shields, and flame-resistant lab coats.

- Reaction Scale : Sub-gram quantities to mitigate explosion risks.

- Waste Management : Separate storage in inert containers for professional disposal.

- Synthesis Conditions : Avoid open flames and static electricity. Refer to protocols for analogous high-energy density compounds (HEDCs) like HMX .

Advanced Research Questions

Q. How can computational methods guide the design of ANAZF derivatives with improved energy density and reduced sensitivity?

Density Functional Theory (DFT) and molecular dynamics simulate bond dissociation energies (BDEs) and crystal packing. For example, bicyclo[2.2.1]heptane derivatives show lower impact sensitivity (IS = 12 J) while maintaining detonation velocity (~9.1 km/s) by stabilizing the azoxy group via steric hindrance. Computational screening identifies substituents that enhance thermal stability (e.g., nitro groups increase oxygen balance but may reduce IS) .

Q. How can contradictions in experimental data on ANAZF’s stability versus energy output be resolved?

Discrepancies arise from differing test conditions (e.g., heating rates in DSC, sample purity). A multi-method approach is recommended:

- DSC/TGA : Compare decomposition onset temperatures (e.g., 180°C vs. 200°C) under inert vs. oxidative atmospheres.

- Impact Sensitivity Tests : Use standardized methods (e.g., BAM drop hammer) to quantify IS.

- Statistical Analysis : Apply factorial design to isolate variables (e.g., solvent polarity, catalyst type) affecting performance .

Q. What theoretical frameworks underpin ANAZF’s application in energetic materials research?

Research should align with detonation physics (e.g., Chapman-Jouguet theory) and combustion kinetics. For example, the relationship between oxygen balance (OB) and detonation pressure (P_CJ) can be modeled using the Kamlet-Jacobs equation. ANAZF’s OB (-47%) limits its standalone use but suggests utility as a precursor for nitrogen-rich co-formulations .

Q. What mechanistic insights exist for ANAZF’s thermal decomposition pathways?

Studies propose a dual pathway:

- Low-Temperature Pathway : Cleavage of the azoxy bond (N=N-O) generates NOx radicals.

- High-Temperature Pathway : Ring-opening of the oxadiazole moiety releases N₂ and CO. Isotopic labeling (15N) and time-resolved FTIR can validate intermediate species like nitrile oxides .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.